

A Comprehensive Technical Guide to Sarcosine Ethyl Ester Hydrochloride for Researchers

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Compound of Interest

Compound Name: *Sarcosine ethyl ester
hydrochloride*

Cat. No.: *B554669*

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This technical guide provides an in-depth overview of **Sarcosine ethyl ester hydrochloride**, a key building block in synthetic chemistry and a molecule of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its commercial availability, physicochemical properties, and relevant experimental protocols.

Commercial Availability and Physicochemical Properties

Sarcosine ethyl ester hydrochloride is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound, identified by CAS number 52605-49-9, is typically supplied as a white to off-white crystalline solid. Key physicochemical data from various suppliers has been compiled for easy comparison.

Property	Value	Source(s)
CAS Number	52605-49-9	[1][2]
Molecular Formula	C ₅ H ₁₁ NO ₂ ·HCl	[2]
Molecular Weight	153.61 g/mol	[2]
Purity	≥97% to >99% (HPLC, Titration)	[3][4][5]
Melting Point	121-128 °C	[1][6]
Solubility	Soluble in water	
Appearance	White to off-white crystalline powder/solid	

A comprehensive list of known commercial suppliers is provided in the appendix. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.

Synthesis of Sarcosine Ethyl Ester Hydrochloride

For researchers interested in the synthesis of this compound, a common and effective method involves the esterification of sarcosine using ethanol in the presence of an acid catalyst, typically thionyl chloride.

Experimental Protocol: Synthesis of Sarcosine Ethyl Ester Hydrochloride

Materials:

- Sarcosine
- Ethanol (absolute)
- Thionyl chloride (SOCl₂)
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.
- Cool the mixture in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. An exothermic reaction will occur.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield **Sarcosine ethyl ester hydrochloride** as a crystalline solid.

Applications in Research and Development

Sarcosine ethyl ester hydrochloride is a versatile building block, particularly in the field of peptide chemistry and has gained significant attention for its association with prostate cancer.

Solid-Phase Peptide Synthesis (SPPS)

As an N-methylated amino acid derivative, **Sarcosine ethyl ester hydrochloride** is used to introduce conformational constraints and improve the pharmacokinetic properties of synthetic peptides. The coupling of N-methylated amino acids can be challenging due to steric hindrance. The following protocol outlines a general approach for the incorporation of **Sarcosine ethyl ester hydrochloride** into a growing peptide chain during solid-phase peptide synthesis.

Experimental Protocol: Coupling of Sarcosine Ethyl Ester Hydrochloride in SPPS

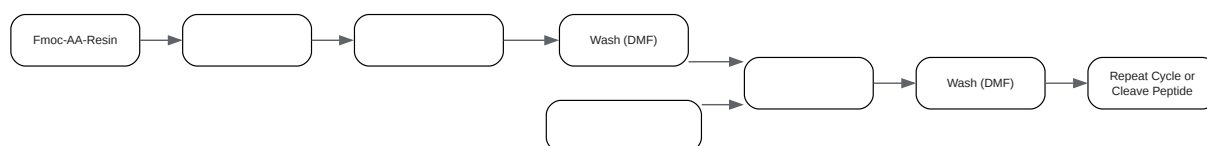
Materials:

- Fmoc-protected amino acid-loaded resin
- **Sarcosine ethyl ester hydrochloride**
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)
- Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF

Procedure:

- **Resin Swelling:** Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- **Activation of **Sarcosine Ethyl Ester Hydrochloride**:** In a separate vial, dissolve **Sarcosine ethyl ester hydrochloride** (3-5 equivalents relative to resin loading), HATU or HBTU/HOBt (3-5 equivalents), and DIPEA or NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
- **Coupling:** Add the activated **Sarcosine ethyl ester hydrochloride** solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (note: N-methylated amines may give a weak positive or false negative result; alternative tests like the chloranil test are recommended).

- **Washing:** After completion of the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- **Chain Elongation:** Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

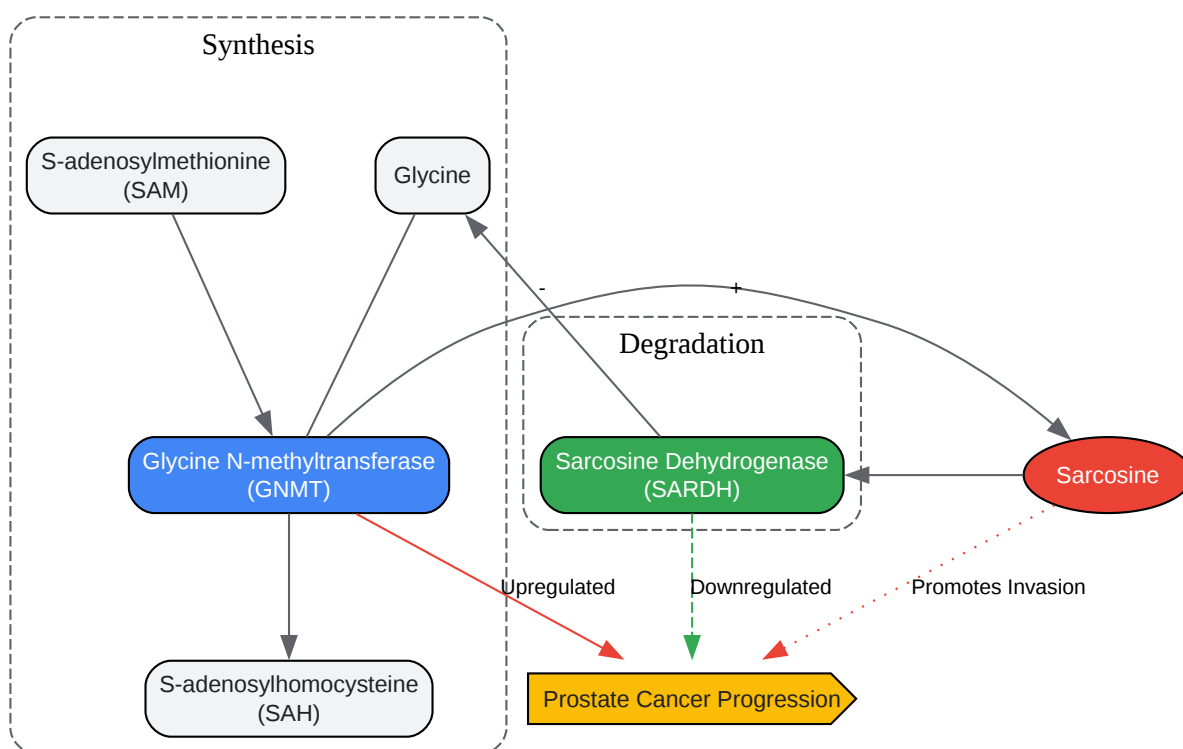


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Solid-Phase Peptide Synthesis Workflow for Sarcosine Incorporation.

Role in Prostate Cancer Research

Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression. The metabolic pathway involving sarcosine is a key area of investigation for understanding the disease and developing novel therapeutic strategies. Sarcosine is produced from glycine through the action of the enzyme Glycine N-methyltransferase (GNMT) and is degraded by Sarcosine dehydrogenase (SARDH).^[7] Dysregulation of these enzymes is implicated in the progression of prostate cancer.



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Sarcosine Metabolism Pathway in Prostate Cancer.

The availability of **Sarcosine ethyl ester hydrochloride** as a research chemical is crucial for studies aimed at elucidating the precise role of sarcosine in prostate cancer and for the development of targeted therapies.

Conclusion

Sarcosine ethyl ester hydrochloride is a valuable and readily accessible chemical for a range of research and development applications. Its utility in modifying peptides and its significance in cancer research underscore its importance to the scientific community. This guide provides a foundational resource to support the ongoing investigation and application of this versatile molecule.

Appendix: Commercial Suppliers

- Sigma-Aldrich
- MedchemExpress
- Chem-Impex
- Santa Cruz Biotechnology
- Tokyo Chemical Industry (TCI)
- Fisher Scientific
- AdooQ Bioscience
- CymitQuimica
- ECHEMI
- Mithridion

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute an endorsement of any specific supplier or experimental protocol. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling chemicals and conducting experiments.

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